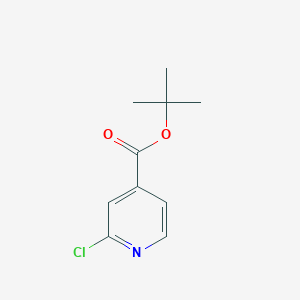

Tert-butyl 2-chloropyridine-4-carboxylate

Cat. No. B1332952

Key on ui cas rn:

295349-62-1

M. Wt: 213.66 g/mol

InChI Key: FPUSSPQEUANTGI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09260411B2

Procedure details

A 1-L jacketed 3-neck round bottom flask equipped with overhead stirrer, N2-inlet vented to the atmosphere and thermocouple was charged with 2-chloroisonicotinic acid (78.0 g, 495 mmol), di-tert-t-butyl dicarbonate (230.1 g, 1054 mmol), and 1-methyl-2-pyrrolidinone (179.3 g). A solution of 4-dimethylamino pyridine (11.61 g, 95 mmol) dissolved in 1-methyl-2-pyrrolidinone (60.0 g) was charged to the mixture and the temperature was adjusted to 25±10° C. The reaction was quenched after stirring for about 17 hours by the addition of an ice-cold solution of sodium chloride (30.0 g) and monobasic potassium phosphate (30.2 g) in water (320.7 g). Methyl tert-butyl ether (278 g) was added, and the mixture was stirred and allowed to settle. The layers were separated. The organic phase was washed three times with water (˜230-240 g each) then diluted with toluene (239 g) and distilled under vacuum to a red oil (150.8 g, KF 29.9 ppm H2O). 1H NMR (400 MHz, CDCl3) δ ppm 1.60 (s, 9H) 7.69-7.72 (m, 1H) 7.79-7.81 (m, 1H) 8.49 (dd, J=5.08, 0.69 Hz, 1H).

[Compound]

Name

di-tert-t-butyl dicarbonate

Quantity

230.1 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([OH:7])=[O:6]>CN(C)C1C=CN=CC=1.CN1CCCC1=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([O:7][C:4]([CH3:8])([CH3:5])[CH3:3])=[O:6]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

78 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C(=O)O)C=CN1

|

[Compound]

|

Name

|

di-tert-t-butyl dicarbonate

|

|

Quantity

|

230.1 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

179.3 g

|

|

Type

|

solvent

|

|

Smiles

|

CN1C(CCC1)=O

|

Step Two

|

Name

|

|

|

Quantity

|

11.61 g

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C1=CC=NC=C1)C

|

|

Name

|

|

|

Quantity

|

60 g

|

|

Type

|

solvent

|

|

Smiles

|

CN1C(CCC1)=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

after stirring for about 17 hours by the addition of an ice-cold solution of sodium chloride (30.0 g) and monobasic potassium phosphate (30.2 g) in water (320.7 g)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 1-L jacketed 3-neck round bottom flask equipped with overhead stirrer, N2-inlet

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged to the mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was adjusted to 25±10° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction was quenched

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Methyl tert-butyl ether (278 g) was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase was washed three times with water (˜230-240 g each)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

then diluted with toluene (239 g)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled under vacuum to a red oil (150.8 g, KF 29.9 ppm H2O)

|

Outcomes

Product

Details

Reaction Time |

17 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC=1C=C(C(=O)OC(C)(C)C)C=CN1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |